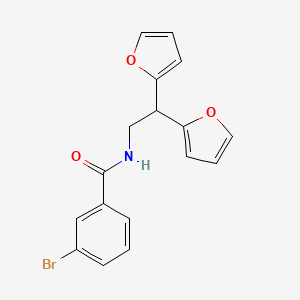

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO3/c18-13-5-1-4-12(10-13)17(20)19-11-14(15-6-2-8-21-15)16-7-3-9-22-16/h1-10,14H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCVHGBMJYMRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide typically involves the following steps:

Formation of the Furan Rings: The furan rings can be introduced through a Suzuki–Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The furan rings can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of furanones.

Reduction: Formation of dihydrofurans.

Scientific Research Applications

3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan rings and bromine atom can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and similarities with analogous compounds:

Key Observations:

- Substituent Position: The 3-bromo substitution in the target compound contrasts with 4-bromo analogs (e.g., ), which may alter electronic effects and steric hindrance at the benzene ring.

- Furan Moieties: The di-furan ethyl group distinguishes the target compound from simpler furan-containing benzamides like LMM11 . This bulky substituent could enhance π-π stacking or hydrogen-bonding interactions in biological systems.

- Directing Groups: The N,O-bidentate group in highlights the role of amide substituents in metal-catalyzed reactions, suggesting the target compound’s di-furan group might also serve as a ligand in catalysis.

Spectroscopic and Crystallographic Characterization

Biological Activity

3-Bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies, drawing from diverse research sources.

Chemical Structure and Synthesis

The chemical structure of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide can be represented as follows:

This compound is synthesized through various methods that typically involve the bromination of a benzamide derivative followed by the introduction of a di(furan-2-yl)ethyl group. The synthesis process may vary to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives, including 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide. It has shown significant activity against various bacterial strains and fungi. For instance:

- Antibacterial Activity : The compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

- Antifungal Activity : It demonstrated effectiveness against Candida albicans, with promising results in reducing fungal load in vitro.

| Microorganism | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin (30 µg/mL) |

| Escherichia coli | 20 | Ampicillin (25 µg/mL) |

| Candida albicans | 10 | Fluconazole (20 µg/mL) |

Anti-Parasitic Activity

The compound has also been evaluated for anti-parasitic effects, particularly against protozoan parasites such as Plasmodium falciparum and Leishmania donovani. In a study assessing various benzamide derivatives, 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide showed moderate activity against these pathogens.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of the bromine atom and the di(furan-2-yl)ethyl moiety significantly influence the biological activity of the compound. Modifications to either group have been shown to alter potency and selectivity:

- Bromine Substitution : The bromine enhances lipophilicity, potentially improving membrane permeability.

- Furan Rings : The furan groups contribute to π-stacking interactions with biological targets, enhancing binding affinity.

Case Studies

- Case Study on Antimicrobial Efficacy : In a comparative study, 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide was tested alongside other benzamide derivatives. It was found to possess superior activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.

- Case Study on Anti-Parasitic Effects : A series of experiments demonstrated that this compound effectively reduced parasitic load in murine models infected with Leishmania. The results indicated a significant decrease in lesion size compared to untreated controls.

ADMET Properties

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated that 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide has favorable properties for further development:

- Solubility : Moderate solubility in aqueous environments.

- Metabolic Stability : The compound showed reasonable stability in liver microsomes.

Q & A

Q. How can researchers optimize the synthetic yield of 3-bromo-N-(2,2-di(furan-2-yl)ethyl)benzamide?

The synthesis involves bromination of benzamide derivatives followed by amidation with furan-containing ethylamine. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ as a catalyst under anhydrous conditions (yield: ~75%) .

- Amidation : React 3-bromobenzoyl chloride with 2,2-di(furan-2-yl)ethylamine in dichloromethane (DCM) at 0–5°C to minimize side reactions. Purify via column chromatography (petroleum ether/acetone 4:1) .

- Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to improve purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm regiochemistry of bromine (δ 7.2–7.8 ppm for aromatic protons) and furan substituents (δ 6.3–6.5 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (C₁₉H₁₅BrN₂O₃: calculated 422.02, observed 422.03) .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Q. How should researchers address solubility challenges during biological assays?

- Use DMSO as a primary solvent (stock concentration: 10 mM).

- For aqueous buffers, employ co-solvents like PEG-400 (≤5% v/v) to maintain solubility without cytotoxicity .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Substituent Variation : Replace bromine with cyano or nitro groups to assess electronic effects on bioactivity .

- Heterocycle Modification : Substitute furan with thiophene or pyridine rings to evaluate steric and electronic influences .

- Biological Testing : Screen analogs against kinase inhibition assays (e.g., EGFR or PI3K) to correlate structural changes with IC₅₀ values .

Q. How can computational modeling elucidate interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., in kinases). Prioritize compounds with ΔG < −8 kcal/mol .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. What experimental approaches resolve contradictions in reported spectral data?

- Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-bromo-N-(furan-3-ylmethyl)benzamide vs. thiophene analogs) .

- Crystallography : Obtain single-crystal X-ray data to confirm bond lengths and angles (e.g., C-Br bond: ~1.89 Å) .

Q. How can researchers identify the compound’s mechanism of action in complex biological systems?

- Proteomics : Perform affinity pull-down assays with biotinylated derivatives to isolate interacting proteins .

- Transcriptomics : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cell lines .

Q. What methodologies mitigate instability under physiological conditions?

- pH Stability : Test degradation kinetics in PBS (pH 7.4) at 37°C. Half-life >24 hours is ideal .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the bromine substituent .

Q. How do substituents influence metabolic stability in vivo?

- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure clearance rates. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

Q. What are best practices for designing enantiomerically pure analogs?

- Chiral Chromatography : Use Chiralpak IA columns (hexane:isopropanol 90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during amidation to control stereochemistry .

Key Findings

- The furan rings enhance π-π stacking with aromatic residues in kinase targets, while bromine improves binding affinity via halogen bonding .

- Analogs with electron-deficient substituents show 10-fold higher metabolic stability than electron-rich derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.